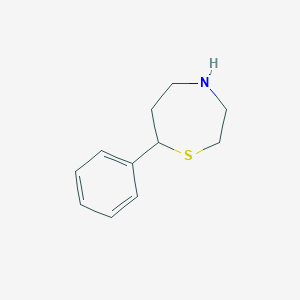
7-Phenyl-1,4-thiazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Phenyl-1,4-thiazepane is a seven-membered heterocyclic compound containing sulfur and nitrogen atoms in its ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Phenyl-1,4-thiazepane typically involves the cyclization of 1,3-aminothioethers. One common method is the gold-catalyzed 7-exo-dig cyclization, which forms a carbon-sulfur bond and involves an allyl sulfur-to-carbon migration . This reaction is carried out under mild conditions and has been shown to produce the desired thiazepane with high stereochemical control.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that ensure high yield and purity. The use of gold catalysis and other efficient cyclization techniques are likely employed to meet industrial demands .
Chemical Reactions Analysis
Types of Reactions: 7-Phenyl-1,4-thiazepane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the thiazepane ring.
Reduction: Reduction reactions can modify the oxidation state of the sulfur or nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halides or alkyl groups .
Scientific Research Applications
7-Phenyl-1,4-thiazepane has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a valuable tool in biochemical studies.
Medicine: this compound derivatives have shown potential as therapeutic agents due to their biological activity.
Industry: The compound is used in the development of new materials and as a precursor in various chemical processes
Mechanism of Action
The mechanism of action of 7-Phenyl-1,4-thiazepane involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the ring structure can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
1,4-Thiazepane: Lacks the phenyl group, resulting in different chemical properties and biological activities.
1,4-Benzothiazepine:
1,4-Oxazepane: Contains an oxygen atom instead of sulfur, leading to different chemical behavior and uses.
Uniqueness: 7-Phenyl-1,4-thiazepane is unique due to the presence of the phenyl group, which enhances its stability and reactivity.
Properties
IUPAC Name |
7-phenyl-1,4-thiazepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NS/c1-2-4-10(5-3-1)11-6-7-12-8-9-13-11/h1-5,11-12H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLJMKZMLABEZRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCSC1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
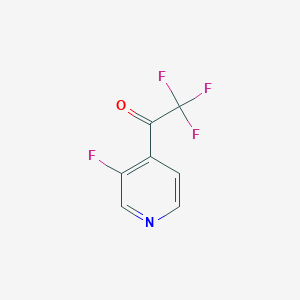
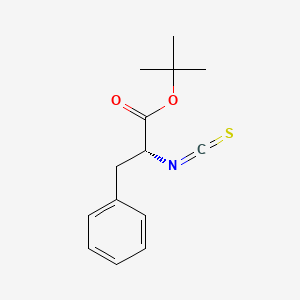
![6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole-2-carboxylicacid](/img/structure/B13526561.png)
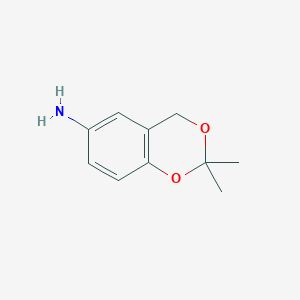
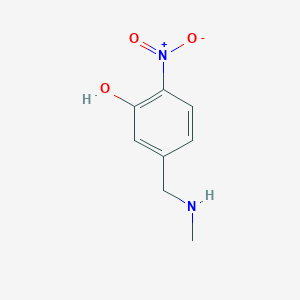
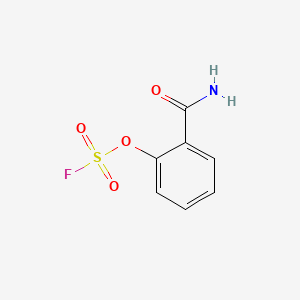
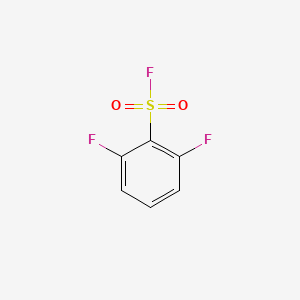
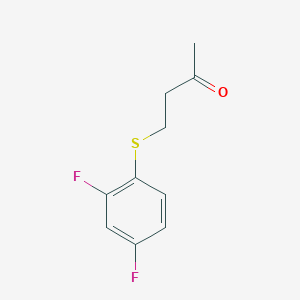
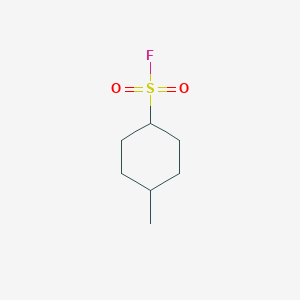
![3-[(Tosyloxy)methyl]3-ethyloxetane](/img/structure/B13526614.png)
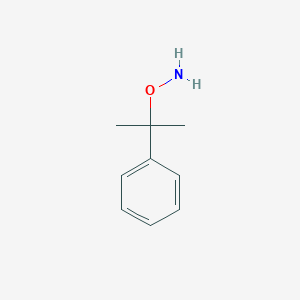
![2-hydroxypropane-1,2,3-tricarboxylicacid,ethyl[(1R)-1-[(2R)-oxolan-2-yl]-2-phenylethyl]amine](/img/structure/B13526628.png)
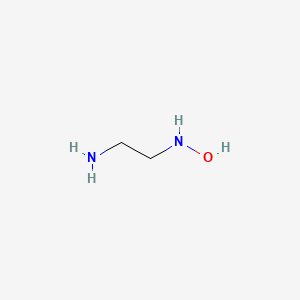
![rac-potassium [(1R,2R)-2-[(tert-butoxy)carbonyl]cyclopropyl]trifluoroboranuide](/img/structure/B13526640.png)
